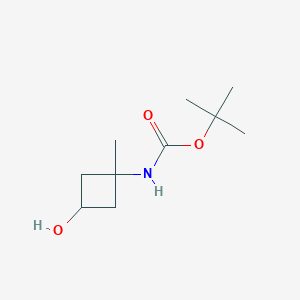

![molecular formula C23H22N4O3S B2525494 N-(2,3-dimethoxybenzyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide CAS No. 1421483-01-3](/img/structure/B2525494.png)

N-(2,3-dimethoxybenzyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2,3-dimethoxybenzyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide" is a structurally complex molecule that may be related to various pharmacological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar acetamide derivatives and their biological activities, which can be useful for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds involves the formation of amide bonds and the introduction of various substituents to achieve desired biological activities. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions at the carbon adjacent to the amide nitrogen was described, leading to the discovery of potent kappa-opioid agonists . Similarly, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor ligands was reported, with a focus on the variability of substituents at the 3-position of the acetamide moiety . These studies suggest that the synthesis of "N-(2,3-dimethoxybenzyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide" would likely involve multiple steps, including the formation of the pyrrolopyrimidinyl moiety, the introduction of the thioacetamide group, and the attachment of the dimethoxybenzyl fragment.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can significantly influence their biological activity. For example, the molecule of N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide was described as being composed of two approximately planar parts, with an intramolecular hydrogen bond contributing to the planarity of the acetamide group . This suggests that the molecular structure of "N-(2,3-dimethoxybenzyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide" would also be important to consider, particularly the orientation of the substituents and potential intramolecular interactions that could affect its conformation and, consequently, its interaction with biological targets.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by the presence of different functional groups. The papers provided do not directly discuss the chemical reactions of acetamide derivatives similar to the compound . However, the synthesis and modification of related compounds suggest that reactions such as amide bond formation, thioether linkage creation, and aromatic substitution could be relevant for the synthesis and further chemical modification of "N-(2,3-dimethoxybenzyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide" .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their acidity constants (pKa), can be crucial for their pharmacokinetic and pharmacodynamic profiles. The pKa determination of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives was performed, indicating that the protonation of these compounds occurs on the nitrogen atoms of the imidazole and benzothiazole rings . This information is valuable for predicting the behavior of "N-(2,3-dimethoxybenzyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide" in different pH environments, which is important for understanding its solubility, absorption, and distribution in biological systems.

Propiedades

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3S/c1-29-18-10-6-9-16(22(18)30-2)11-24-19(28)13-31-23-21-20(26-14-27-23)17(12-25-21)15-7-4-3-5-8-15/h3-10,12,14,25H,11,13H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQMHDHCXJMXFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2525412.png)

![2,4'-Bis(2-methylquinolin-8-yl) 4-methoxy-[1,1'-biphenyl]-2,4'-disulfonate](/img/structure/B2525415.png)

![1-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2525418.png)

![1-[4-Methyl-2-(4-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2525419.png)

![3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2525420.png)

![Tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4'-oxane]-3-carboxylate](/img/structure/B2525424.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2525425.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2525430.png)

![N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2525433.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-naphthalen-2-ylacetamide;hydrochloride](/img/structure/B2525434.png)